molecular formula C10H12N2O3 B099977 benzyl (NE)-N-[amino(methoxy)methylidene]carbamate CAS No. 19506-80-0

benzyl (NE)-N-[amino(methoxy)methylidene]carbamate

Cat. No.: B099977
CAS No.: 19506-80-0
M. Wt: 208.21 g/mol
InChI Key: MLYVUDZUFYUWHE-UHFFFAOYSA-N
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Description

Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a methoxy group. These functional groups make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (NE)-N-[amino(methoxy)methylidene]carbamate typically involves the reaction of benzyl isocyanate with methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of a carbamate linkage between the benzyl isocyanate and the methoxyamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzyl carbamate.

    Reduction: Formation of benzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of benzyl (NE)-N-[amino(methoxy)methylidene]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine. The stability of the carbamate linkage under various conditions makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Methoxyamine
  • Benzyl isocyanate

Uniqueness

Benzyl (NE)-N-[amino(methoxy)methylidene]carbamate is unique due to its combination of a benzyl group, an amino group, and a methoxy group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. Compared to other carbamates, it offers better protection for amines and can be easily deprotected under mild conditions.

Properties

IUPAC Name

benzyl (NE)-N-[amino(methoxy)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9(11)12-10(13)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVUDZUFYUWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NC(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=N/C(=O)OCC1=CC=CC=C1)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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